![molecular formula C12H17NO2 B1478681 (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol CAS No. 2092800-99-0](/img/structure/B1478681.png)
(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
Overview
Description
“(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol” is a cyclic amine with a molecular formula of C14H18N2O. It is a derivative of the seven-membered heterocyclic compound 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine .
Synthesis Analysis
The synthesis of benzoazepine derivatives like “(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol” often involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis
The molecular structure of “(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol” is based on a seven-membered heterocyclic ring, which is a common structural motif in many biologically active substances .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoazepine derivatives often involve the formation of an intermediate five-membered azacycle, followed by rearrangement leading to a carbocation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, a related compound, include a molecular weight of 149.19 and a physical form of liquid . The storage temperature is at room temperature and it should be kept in a dark place .Scientific Research Applications
Catalytic Enantioselective Reactions
- Enantioselective aza-Reformatsky Reaction : A study reported the use of dibenzo[b,f][1,4]oxazepines in a catalytic enantioselective aza-Reformatsky reaction, achieving high yields and enantioselectivities (Munck et al., 2017).
Synthesis of Bioactive Compounds
- Synthesis of Biologically Interesting Compounds : A study explored the synthetic utility of dibenzo[e][1,4]diazepin derivatives, significant for discovering new bioactive compounds (Chen et al., 2014).
Chemical Transformations and Synthesis
- Reductive Cleavage of Sulphur–Sulphur Bond : A specific compound was used in the catalytic reduction of disulphides, showing its utility in chemical transformations (Inoue & Tamura, 1986).
- Ring Enlargement in Carbohydrate-Derived Oxazines : Research on dibromocarbene addition to oxazines derived from D-glyceraldehyde for the synthesis of oxazepine derivatives is significant (Al-Harrasi et al., 2010).
- Long-Range Diastereoselectivity in Ugi Reaction : A method for the diastereoselective synthesis of tetrahydrobenzo[f][1,4]oxazepines was developed, demonstrating the molecule's versatility in synthetic chemistry (Banfi et al., 2013).
Catalyst Development
- Catalytic Oxidation of Alcohols and Hydrocarbons : A study involving the encapsulation of a molybdenum(VI) complex in zeolite Y used for the oxidation of primary alcohols and hydrocarbons highlights the compound's potential in catalysis (Ghorbanloo & Alamooti, 2017).
Microwave-Assisted Synthesis
- Microwave Synthesis of Biologically Important Compounds : The microwave-assisted synthesis of 1,4-dihydropyridines containing benzo[b]thiazole moiety demonstrates the compound's role in the efficient synthesis of potentially biologically important structures (Mithlesh et al., 2010).
Safety and Hazards
Future Directions
The future directions in the research and development of “(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol” and related compounds could involve the development of new synthetic strategies, creation of new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Mechanism of Action
Target of Action
The primary target of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is the human endothelial nitric oxide synthase (eNOS) . eNOS is an enzyme that plays a crucial role in the production of nitric oxide, a signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission .
Mode of Action
(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol interacts with its target, eNOS, by binding to the heme domain of the enzyme . This binding induces conformational changes in the enzyme, particularly involving a conserved tyrosine residue . In the presence of the compound, this tyrosine changes conformation, enabling part of the compound to form a hydrogen bond with the heme propionate .
Biochemical Pathways
The interaction of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol with eNOS affects the nitric oxide synthesis pathway . By binding to eNOS, the compound can potentially influence the production of nitric oxide, thereby affecting downstream physiological processes regulated by this signaling molecule .
Result of Action
The molecular and cellular effects of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol’s action are likely related to its influence on nitric oxide production. By modulating eNOS activity, the compound could potentially affect cellular processes regulated by nitric oxide signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . Furthermore, the compound’s interaction with eNOS and its resulting effects could be influenced by factors such as cellular environment and the presence of other molecules .
properties
IUPAC Name |
(4-ethyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-13-5-6-15-12-4-3-10(9-14)7-11(12)8-13/h3-4,7,14H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQASHMZZBXNNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



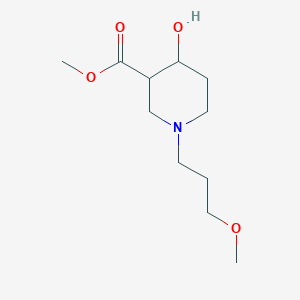
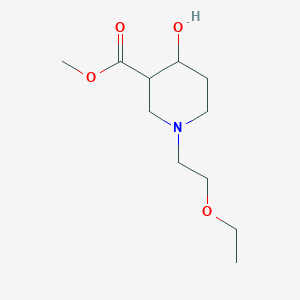
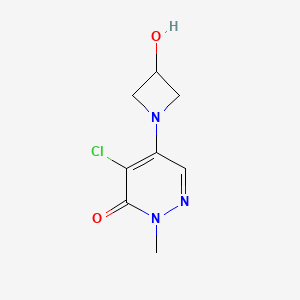


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)
![5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478610.png)
![2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478612.png)
![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)
![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478615.png)
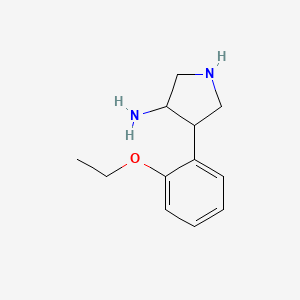
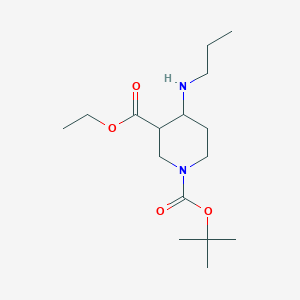

![7-Phenyl-5,8-diazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478619.png)